molecular formula C17H19N3O B2772573 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380079-24-1

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2772573
CAS No.: 2380079-24-1
M. Wt: 281.359
InChI Key: QLWYPAOKKKJYEA-UHFFFAOYSA-N
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Description

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to an azetidine ring, which is further connected to a cyclohexene ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole ring, followed by the formation of the azetidine ring, and finally the attachment of the cyclohexene ring through a methanone linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The benzimidazole and azetidine rings can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, while the azetidine and cyclohexene rings provide structural stability and specificity. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole
  • 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline

Uniqueness

Compared to similar compounds, 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole stands out due to its unique combination of structural elements. The presence of the cyclohexene ring linked via a methanone group provides additional chemical versatility and potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(13-6-2-1-3-7-13)19-10-14(11-19)20-12-18-15-8-4-5-9-16(15)20/h1-2,4-5,8-9,12-14H,3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWYPAOKKKJYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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